molecular formula C14H11ClF4N2O2S B2437589 2-chloro-N-ethyl-N-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 2094313-48-9

2-chloro-N-ethyl-N-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No. B2437589
CAS RN: 2094313-48-9
M. Wt: 382.76
InChI Key: YTEYUHKXSAJVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-ethyl-N-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-sulfonamide, also known as Sulfamethoxazole (SMZ), is a sulfonamide antibiotic that is commonly used in both human and veterinary medicine. It was first synthesized in 1961 and has since been used to treat a variety of bacterial infections, including urinary tract infections, bronchitis, and pneumonia. In

Mechanism of Action

SMZ works by inhibiting the synthesis of dihydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria. This leads to the inhibition of bacterial growth and ultimately, bacterial death.
Biochemical and Physiological Effects:
SMZ has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the synthesis of nucleic acids, as well as the activity of some bacterial transport systems. SMZ has also been shown to have immunomodulatory effects, including the modulation of cytokine production and the enhancement of phagocytic activity.

Advantages and Limitations for Lab Experiments

One advantage of using SMZ in lab experiments is its broad-spectrum antibacterial activity, which makes it useful for studying a wide range of bacterial infections. SMZ is also relatively easy to obtain and has a relatively low cost compared to other antibiotics. However, one limitation of using SMZ is its potential for toxicity, particularly in high doses or in individuals with certain pre-existing conditions.

Future Directions

There are several future directions for research on SMZ. One area of interest is the development of new formulations or delivery methods for SMZ, which could improve its efficacy and reduce the risk of toxicity. Another area of interest is the study of SMZ's immunomodulatory effects, which could have implications for the treatment of autoimmune diseases or cancer. Additionally, there is interest in studying the potential use of SMZ in combination with other antibiotics or immunomodulatory agents to improve treatment outcomes for bacterial infections.

Synthesis Methods

SMZ is synthesized through a multi-step process that involves the reaction of 3-amino-2-chloropyridine with ethyl chloroformate, followed by the reaction of the resulting intermediate with 3-fluoroaniline and trifluoromethanesulfonic anhydride. The final product is obtained through crystallization and purification steps.

Scientific Research Applications

SMZ has been extensively studied for its antibacterial properties and has been used in a wide range of scientific research applications. It has been shown to be effective against both gram-positive and gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. SMZ has also been used in combination with other antibiotics to treat infections caused by multidrug-resistant bacteria.

properties

IUPAC Name

2-chloro-N-ethyl-N-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF4N2O2S/c1-2-21(10-5-3-4-9(16)8-10)24(22,23)11-6-7-12(14(17,18)19)20-13(11)15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEYUHKXSAJVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=CC=C1)F)S(=O)(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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